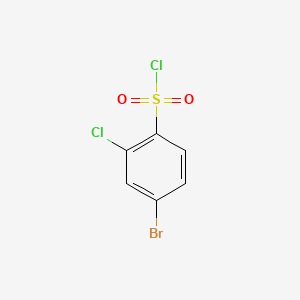

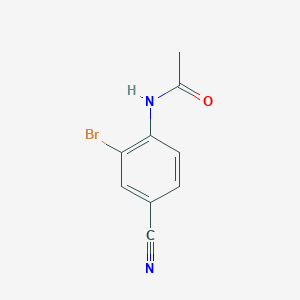

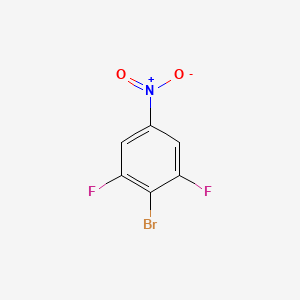

2-Bromo-1,3-difluoro-5-nitrobenzene

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

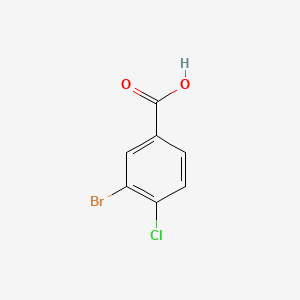

2-Bromo-1,3-difluoro-5-nitrobenzene is a halogenated nitrobenzene derivative, a class of compounds that are often used as intermediates in the synthesis of pharmaceuticals, dyes, and organic electroluminescent materials. The presence of bromine, fluorine, and nitro groups on the benzene ring significantly alters its chemical reactivity and physical properties compared to unsubstituted benzene.

Synthesis Analysis

The synthesis of halogenated nitrobenzenes typically involves direct halogenation and nitration reactions. For instance, 1-bromo-2,4-dinitrobenzene can be synthesized from bromobenzene by nitration in water, achieving a high yield and purity . Similarly, 1-bromo-2,4-difluorobenzene can be produced from m-phenylene diamine through the Schiemann reaction followed by bromination, with a notable yield and purity . Although these methods do not directly describe the synthesis of 2-bromo-1,3-difluoro-5-nitrobenzene, they provide insight into potential synthetic routes that could be adapted for its production.

Molecular Structure Analysis

The molecular structure of halogenated benzene derivatives is significantly influenced by the presence of substituents. For example, the FT-IR and FT-Raman spectroscopic investigation of 1-bromo-3-fluorobenzene revealed the influence of bromine and fluorine atoms on the geometry and normal modes of vibrations of the benzene ring . These findings can be extrapolated to understand the molecular structure of 2-bromo-1,3-difluoro-5-nitrobenzene, which would also exhibit unique vibrational characteristics due to its substituents.

Chemical Reactions Analysis

Halogenated nitrobenzenes participate in various chemical reactions, often serving as intermediates. The electrochemical reduction of 1-bromo-4-nitrobenzene in an ionic liquid has been shown to produce arylzinc compounds, which can further react with carbon dioxide . Additionally, the radical anions of 1-bromo-4-nitrobenzene exhibit increased reactivity in ionic liquids compared to conventional solvents . These studies suggest that 2-bromo-1,3-difluoro-5-nitrobenzene could also undergo interesting electrochemical reactions in similar environments.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated nitrobenzenes are largely determined by their molecular structure. The presence of electronegative halogen atoms and the nitro group can affect properties such as boiling point, melting point, and solubility. The electronic properties, including absorption wavelengths, excitation energy, dipole moment, and frontier molecular orbital energies, can be studied using time-dependent DFT (TD-DFT) approaches, as demonstrated for 1-bromo-3-fluorobenzene . These properties are crucial for the application of these compounds in various fields, such as organic electronics.

科学的研究の応用

Bromination and Electrophilic Substitution

2-Bromo-1,3-difluoro-5-nitrobenzene is used in studies exploring the bromination of nitrobenzene derivatives. For instance, Sobolev et al. (2014) demonstrated that Ba(BrF4)2 acts as a highly-active brominating agent for nitrobenzene, leading to the formation of brominated nitrobenzene derivatives under mild conditions (Sobolev et al., 2014).

Vibrational Spectroscopy

Research by Reddy and Rao (1994) utilized trisubstituted benzenes like 2-Bromo-1,3-difluoro-5-nitrobenzene for a zero-order normal coordinate analysis. This analysis aids in understanding the vibrational properties of such molecules (Reddy & Rao, 1994).

Photoelectrochemical Studies

Compton and Dryfe (1994) studied the photoelectrochemical reduction of p-bromo-nitrobenzene, which is closely related to 2-Bromo-1,3-difluoro-5-nitrobenzene. Their work provides insights into the electrochemical behavior and the stability of the radical anion forms of these compounds (Compton & Dryfe, 1994).

Synthetic Applications

Banwell et al. (2004) explored the use of 1-bromo-2-nitrobenzene derivatives in the synthesis of quinolines and phenanthridines, demonstrating the potential of bromo-nitrobenzene compounds in complex organic syntheses (Banwell et al., 2004).

Reaction Intermediates in Aromatic Substitution

Gold, Miri, and Robinson (1980) investigated the role of hydride Meisenheimer adducts in the nucleophilic aromatic substitution reactions of bromo-nitrobenzene compounds, providing valuable information about reaction mechanisms and intermediates (Gold, Miri, & Robinson, 1980).

Safety And Hazards

特性

IUPAC Name |

2-bromo-1,3-difluoro-5-nitrobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-6-4(8)1-3(10(11)12)2-5(6)9/h1-2H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HSGXHVJMWNQYIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)Br)F)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20382456 |

Source

|

| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Bromo-1,3-difluoro-5-nitrobenzene | |

CAS RN |

886762-62-5 |

Source

|

| Record name | 2-bromo-1,3-difluoro-5-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20382456 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。